molecular formula C11H14BF3O4 B6342796 3-Butoxy-4-(trifluoromethoxy)phenylboronic acid CAS No. 2096339-68-1

3-Butoxy-4-(trifluoromethoxy)phenylboronic acid

Cat. No.: B6342796
CAS No.: 2096339-68-1
M. Wt: 278.03 g/mol
InChI Key: ZIZRMMLWHBEACN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Butoxy-4-(trifluoromethoxy)phenylboronic acid is a useful research compound. Its molecular formula is C11H14BF3O4 and its molecular weight is 278.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound; 98% is 278.0937236 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

3-Butoxy-4-(trifluoromethoxy)phenylboronic acid is a type of organoboron reagent . These reagents are primarily used in Suzuki–Miyaura (SM) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the palladium complexes used in these reactions .

Mode of Action

In SM cross-coupling reactions, the compound interacts with its targets through a process known as transmetalation . This involves the transfer of formally nucleophilic organic groups from boron to palladium . This process is part of a larger reaction mechanism that also includes oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling pathway . This pathway is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide the nucleophilic organic groups that are transferred from boron to palladium during transmetalation .

Pharmacokinetics

It’s worth noting that the compound’s use in sm coupling reactions suggests it has properties that allow it to remain stable and readily prepared under the mild and functional group tolerant conditions of these reactions .

Result of Action

Action Environment

The action of this compound is influenced by the reaction conditions of the SM coupling process . These conditions are exceptionally mild and tolerant of various functional groups , which allows the compound to remain stable and effective in a wide range of environments

Biochemical Analysis

Biochemical Properties

3-Butoxy-4-(trifluoromethoxy)phenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is involved in the synthesis of biologically active molecules including lactate dehydrogenase inhibitors for use against cancer cell proliferation .

Cellular Effects

The cellular effects of this compound are not well-documented in the literature. Given its role in the synthesis of biologically active molecules, it can be inferred that it may have significant effects on various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of this compound is primarily understood in the context of the Suzuki–Miyaura coupling reaction . In this reaction, the compound participates in transmetalation, a process where it is transferred from boron to palladium .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented in the literature. It is known that the compound is relatively stable, readily prepared, and generally environmentally benign .

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented in the literature. It is known that the compound can be converted into a broad range of functional groups .

Properties

IUPAC Name

[3-butoxy-4-(trifluoromethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BF3O4/c1-2-3-6-18-10-7-8(12(16)17)4-5-9(10)19-11(13,14)15/h4-5,7,16-17H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZRMMLWHBEACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)(F)F)OCCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.